Cas no 86953-79-9 (tert-Butyl pyrrolidine-1-carboxylate)

tert-Butyl pyrrolidine-1-carboxylate structure
86953-79-9 structure
Nome del prodotto:tert-Butyl pyrrolidine-1-carboxylate
Numero CAS:86953-79-9
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD00216581
CID:61038
PubChem ID:643455

tert-Butyl pyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl pyrrolidine-1-carboxylate
    • N-1-BOC-Pyrrolidone
    • N-BOC-Tetrahydro pyrrole
    • tert-Butyl pyrrolidine-1-carboxylate, 1-(tert-Butoxycarbonyl)pyrrolidine
    • 1-Pyrrolidinecarboxylic Acid 1,1-DiMethylethyl Ester
    • NT 0186
    • N-tert-Butoxycarbonylpyrrolidine
    • 1-tert-Butoxycarbonylpyrrolidine
    • N-Boc-pyrrolidine
    • 1-Boc-pyrrolidine
    • 1-Boc-pyrrolidin
    • tert-Butyl 1-Pyrrolidinecarboxylate
    • 1-Pyrrolidinecarboxylic Acid tert-Butyl Ester
    • 1-(tert-Butoxycarbonyl)pyrrolidine
    • 1,1-Dimethylethyl 1-pyrrolidinecarboxylate (ACI)
    • BCP26768
    • N-Boc-pyrrolidine, 97%
    • W-203980
    • MFCD00216581
    • DB-005695
    • STL554932
    • N-tert-butoxycarbonyl-pyrrolidine
    • pyrrolidine-1-carboxylic acid t-butyl ester
    • AC-26602
    • AKOS005257329
    • Boc-pyrrolidine
    • pyrrolidine-1-carboxylic acid tert-butyl ester
    • pyrrolidin-1-carboxylic acid tert-butyl ester
    • 1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • B3971
    • pyrrolidine-1-carboxylic acid tert-butylester
    • CS-W001661
    • 86953-79-9
    • SCHEMBL5053
    • N-(tert-Butoxycarbonyl)pyrrolidine
    • 1-Pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1-(tert-Butoxycarbonyl)pyrrolidine; N-tert-Butoxycarbonylpyrrolidine; NT 0186; tert-Butyl 1-Pyrrolidinecarboxylate;
    • tert-Butyl pyrrolidine-1-carboxylate;N-tert-Butoxycarbonylpyrrolidine
    • tert-butylpyrrolidine-1-carboxylate
    • SY019195
    • N-(tert-butoxycarbonyl) pyrrolidine
    • EN300-169892
    • InChI=1/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H
    • DTXSID60349184
    • BBL101136
    • SS-3295
    • MDL: MFCD00216581
    • Inchi: 1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
    • Chiave InChI: LPQZERIRKRYGGM-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCCC1)OC(C)(C)C
    • BRN: 4664750

Proprietà calcolate

  • Massa esatta: 171.12600
  • Massa monoisotopica: 171.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 166
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 1.6
  • Carica superficiale: 0
  • Superficie polare topologica: 29.5A^2

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 0.977 g/mL at 25 °C(lit.)
  • Punto di fusione: No data available
  • Punto di ebollizione: 75°C/0.05mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 186,8 ° f< br / >Celsius: 86 ° C< br / >
  • Indice di rifrazione: n20/D 1.449(lit.)
  • PSA: 29.54000
  • LogP: 1.95520
  • Solubilità: Non determinato

tert-Butyl pyrrolidine-1-carboxylate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Inert atmosphere,2-8°C
  • Frasi di rischio:R36/37/38

tert-Butyl pyrrolidine-1-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

tert-Butyl pyrrolidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB173740-10 g
1-Boc-pyrrolidine, 95%; .
86953-79-9 95%
10g
€86.40 2023-05-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019195-10g
N-Boc-pyrrolidine
86953-79-9 >97%
10g
¥56.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N53890-10g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 95%
10g
¥78.0 2022-04-27
Enamine
EN300-169892-0.1g
tert-butyl pyrrolidine-1-carboxylate
86953-79-9
0.1g
$19.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045218-25g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 98%
25g
¥177.00 2024-04-27
Enamine
EN300-169892-0.05g
tert-butyl pyrrolidine-1-carboxylate
86953-79-9
0.05g
$19.0 2023-09-20
TRC
B665850-10g
N-Boc-pyrrolidine
86953-79-9
10g
$ 58.00 2023-09-08
Fluorochem
047915-10g
1-Boc-Pyrrolidine
86953-79-9 98%
10g
£25.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001883-25g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 98%
25g
¥150 2024-05-21
abcr
AB173740-500 g
1-Boc-pyrrolidine, 95%; .
86953-79-9 95%
500g
€898.40 2023-05-07

tert-Butyl pyrrolidine-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium Solvents: Isopropanol
Riferimento
Hydrogenation of five-membered heteroaromatic compounds catalyzed by a rhodium-phosphine complex
Kuwano, Ryoichi; et al, Chemistry Letters, 2000, (4), 428-429

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: Tetrabutylammonium chloride ,  Iron chloride (FeCl3) ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: 1,2-Dichloroethane ;  48 h, rt
Riferimento
Iron-Catalyzed C-C Single-Bond Cleavage of Alcohols
Liu, Wei; et al, Organic Letters, 2021, 23(21), 8413-8418

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  overnight, rt
Riferimento
Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents
Barre, Baptiste; et al, Organic Letters, 2014, 16(23), 6160-6163

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Riferimento
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Phenanthrene ,  1-Dodecanethiol ,  1,4-Dicyanobenzene ,  Sodium hydroxide Solvents: Acetonitrile ,  Water ;  6 h
Riferimento
Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical
Yoshimi, Yasuharu; et al, Chemical Communications (Cambridge, 2007, (48), 5244-5246

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
Dual Benzophenone/Copper-Photocatalyzed Giese-Type Alkylation of C(sp3)-H Bonds
Abadie, Baptiste; et al, Chemistry - A European Journal, 2019, 25(70), 16120-16127

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol ,  Cysteine Solvents: Dimethylformamide ;  4 h, rt
Riferimento
Phenolate anion-catalyzed direct activation of inert alkyl chlorides driven by visible light
Wei, Delian; et al, Organic Chemistry Frontiers, 2021, 8(22), 6364-6370

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  10 min, rt
Riferimento
A novel use of Boc-Oxyma as reagent for tert-butoxycarbonylation of amines and amino acid esters
Robert, Alice R.; et al, Chemical Data Collections, 2020, 30,

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol ;  < 1 min, rt
Riferimento
An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions
Jahani, Fatemeh; et al, Monatshefte fuer Chemie, 2011, 142(10), 1035-1043

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
Riferimento
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; et al, ChemSusChem, 2022, 15(4),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Riferimento
Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles
Chang, Zhe; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 12

Condizioni di reazione
Riferimento
stereoselective cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis
Lee, Geun Seok; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Dithiothreitol Solvents: 1,2-Dimethoxyethane ;  4 h, 20 °C
Riferimento
Catalyst-Free Decarboxylation of Carboxylic Acids and Deoxygenation of Alcohols by Electro-Induced Radical Formation
Chen, Xiaoping; et al, Chemistry - A European Journal, 2020, 26(15), 3226-3230

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Phenyllithium Solvents: Diethyl ether ,  Butyl ether ;  rt → 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Riferimento
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride ,  9,10-Diphenylanthracene ,  Cerium trichloride ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: Acetonitrile ;  24 h, rt
Riferimento
Dehydroxymethylation of Alcohols Enabled by Cerium Photocatalysis
Zhang, Kaining; et al, Journal of the American Chemical Society, 2019, 141(26), 10556-10564

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Ammonium persulfate Solvents: DMSO-d6 ;  16 h, 40 °C
Riferimento
Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free
McLean, Euan B.; et al, Organic Letters, 2022, 24(2), 686-691

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Water ,  Diboronic acid Catalysts: Palladium Solvents: Dichloromethane ;  60 h, rt
Riferimento
Tetrahydroxydiboron-Mediated Palladium-Catalyzed Transfer Hydrogenation and Deuteriation of Alkenes and Alkynes Using Water as the Stoichiometric H or D Atom Donor
Cummings, Steven P.; et al, Journal of the American Chemical Society, 2016, 138(19), 6107-6110

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Bis(2-pyridylmethyl)amine ,  Ferric nitrate ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: 1,2-Dichloroethane ,  Water ;  20 h
Riferimento
Chemoselective Decarboxylative Protonation Enabled by Cooperative Earth-Abundant Element Catalysis
Lu, Yen-Chu ; et al, Angewandte Chemie, 2023, 62(3),

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Riferimento
N-Boc and N-Cbz ethyl oxamates: new Gabriel reagents
Berree, Fabienne; et al, Synthetic Communications, 1999, 29(15), 2685-2693

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Water ,  Pinacolborane Catalysts: Palladium diacetate Solvents: Dichloromethane ;  12 h, 25 °C
Riferimento
Generalized Chemoselective Transfer Hydrogenation/Hydrodeuteration
Wang, Yong; et al, Advanced Synthesis & Catalysis, 2020, 362(19), 4119-4129

Synthetic Routes 21

Condizioni di reazione
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  18 h, 160 °C
Riferimento
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; et al, Chinese Chemical Letters, 2023, 34(7),

tert-Butyl pyrrolidine-1-carboxylate Raw materials

tert-Butyl pyrrolidine-1-carboxylate Preparation Products

tert-Butyl pyrrolidine-1-carboxylate Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86953-79-9)N-Boc-pyrrolidine
Numero d'ordine:1659250
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86953-79-9)tert-Butyl pyrrolidine-1-carboxylate
Numero d'ordine:CL18168
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:40
Prezzo ($):discuss personally

tert-Butyl pyrrolidine-1-carboxylate Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86953-79-9)N-Boc-pyrrolidine
1659250
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:86953-79-9)tert-Butyl pyrrolidine-1-carboxylate
A841887
Purezza:99%
Quantità:500g
Prezzo ($):495.0